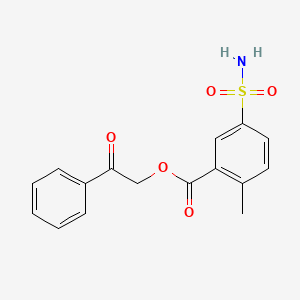
Phenacyl 2-methyl-5-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenacyl 2-methyl-5-sulfamoylbenzoate is a chemical compound with the molecular formula C9H11NO5S. It is also known as methyl 2-methoxy-5-sulfamoylbenzoate. This compound is notable for its applications in organic synthesis and pharmaceutical research, particularly as an intermediate in the synthesis of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenacyl 2-methyl-5-sulfamoylbenzoate is typically synthesized through a multi-step process involving etherification, sulfonylation, amination, and esterification. The starting materials often include salicylic acid and methyl salicylate. The general synthetic route involves:
Etherification: Conversion of salicylic acid to 2-methoxybenzoic acid.
Sulfonylation: Introduction of the sulfonyl group to form 5-chlorosulfonyl-2-methoxybenzoic acid.
Amination: Reaction with ammonia or an amine to form the sulfonamide.
Esterification: Formation of the ester group to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste. Common solvents used include tetrahydrofuran and methanol, and reactions are typically carried out under controlled temperatures and pressures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Phenacyl 2-methyl-5-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Phenacyl 2-methyl-5-sulfamoylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, including anticoagulants and neurodegenerative disease treatments.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of phenacyl 2-methyl-5-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. It acts as a reactant in the synthesis of pharmaceutical compounds, where it undergoes chemical transformations to yield active therapeutic agents. The molecular targets and pathways involved depend on the specific application and the final product synthesized .
Comparison with Similar Compounds
Phenacyl 2-methyl-5-sulfamoylbenzoate can be compared with other similar compounds such as:
Methyl 2-methoxy-5-sulfamoylbenzoate: Shares similar structural features and synthetic routes.
2-methoxy-5-sulfamoylbenzoic acid: Another related compound with similar chemical properties.
5-chlorosulfonyl-2-methoxybenzoic acid: A precursor in the synthesis of this compound
These compounds share common synthetic pathways and applications but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound in its specific applications and properties.
Properties
IUPAC Name |
phenacyl 2-methyl-5-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-11-7-8-13(23(17,20)21)9-14(11)16(19)22-10-15(18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKMVOIECIORAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














